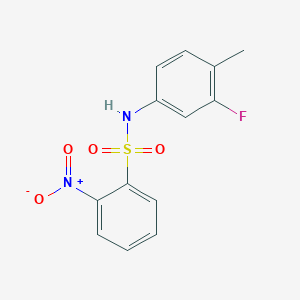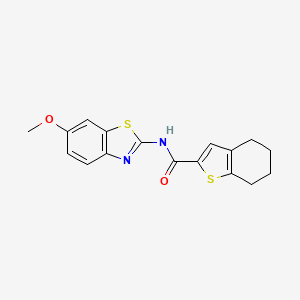
3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methanesulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine (MMPP) is a synthetic pyridazine compound with a wide range of potential applications in scientific research. It is a member of the pyridine family of compounds and has a unique structure that makes it an attractive target for various studies. MMPP has been found to have a number of biochemical and physiological effects, and its applications in lab experiments are being explored.
Applications De Recherche Scientifique
3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine has been used in a number of scientific studies, including those related to cancer, diabetes, and neurodegenerative diseases. In particular, 3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine has been studied for its potential to inhibit the proliferation of cancer cells and to reduce the risk of diabetes. It has also been studied for its potential to protect against neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Additionally, 3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine has been studied for its potential to reduce inflammation and to improve cognitive function.
Mécanisme D'action
3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine is thought to act by modulating the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, 3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine has been found to inhibit the activity of the receptor for advanced glycation end products (RAGE), which is involved in the development of diabetes. 3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine has also been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in cognitive function and mood regulation.
Biochemical and Physiological Effects
3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine has been found to have a number of biochemical and physiological effects, including the inhibition of the activity of certain enzymes and receptors, the modulation of certain neurotransmitters, and the reduction of inflammation. Additionally, 3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine has been found to reduce the risk of diabetes and to protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine has a number of advantages for use in lab experiments, including its availability, its low cost, and its high potency. Additionally, 3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine is relatively easy to synthesize and is stable in a variety of conditions. However, there are some limitations to using 3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine in lab experiments, including its toxicity and its potential for drug interactions.
Orientations Futures
There are a number of potential future directions for further research on 3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine, including the development of more effective and less toxic formulations, the exploration of its potential use in the treatment of various diseases, and the exploration of its potential use in the development of new therapeutic agents. Additionally, further research could be conducted to better understand the mechanism of action of 3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine and to identify additional potential applications.
Méthodes De Synthèse
3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methoxyphenyl)pyridazine can be synthesized using a two-step process. The first step involves the formation of the pyridazine ring from 4-methanesulfonylpiperazine and 2-methoxyphenylboronic acid. This is done by reacting the two compounds in the presence of an aqueous solution of sodium hydroxide and a catalyst, such as palladium chloride. The second step involves the addition of the 4-methanesulfonylpiperazin-1-yl group to the pyridazine ring. This is done by reacting the pyridazine ring with 4-methanesulfonylpiperazine in the presence of an aqueous solution of sodium hydroxide and a catalyst, such as palladium chloride.
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-23-15-6-4-3-5-13(15)14-7-8-16(18-17-14)19-9-11-20(12-10-19)24(2,21)22/h3-8H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAQXCRBRZZDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one](/img/structure/B6535607.png)
![3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine](/img/structure/B6535612.png)
![3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine](/img/structure/B6535619.png)
![1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B6535621.png)
![2,2,2-trifluoro-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6535628.png)
![2-ethyl-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one](/img/structure/B6535640.png)
![2-(4-fluorophenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6535646.png)
![3-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine](/img/structure/B6535654.png)
![4-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl}benzene-1-sulfonamide](/img/structure/B6535655.png)


![3-(2-methoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6535694.png)
![3-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine](/img/structure/B6535699.png)
